3,3-Diphenylpropyl 4-methylbenzenesulfonate
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Overview
Description
3,3-Diphenylpropyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C22H22O3S and a molecular weight of 366.47 g/mol . It is a sulfonate ester, which is a class of compounds known for their diverse applications in organic synthesis and industrial processes.
Preparation Methods
The synthesis of 3,3-Diphenylpropyl 4-methylbenzenesulfonate typically involves the reaction of 3,3-diphenylpropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
3,3-Diphenylpropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Scientific Research Applications
3,3-Diphenylpropyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study enzyme-catalyzed reactions involving sulfonate esters, providing insights into enzyme specificity and mechanism.
Material Science: It is employed in the preparation of functionalized materials, such as polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3,3-Diphenylpropyl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the sulfonate group is replaced by other functional groups .
Comparison with Similar Compounds
3,3-Diphenylpropyl 4-methylbenzenesulfonate can be compared with other sulfonate esters such as:
Dodecyl 4-methylbenzenesulfonate: Used in surfactants and detergents.
Propyl 4-methylbenzenesulfonate: Employed in organic synthesis as an alkylating agent.
2-Methylphenyl 4-methylbenzenesulfonate: Utilized in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other sulfonate esters .
Properties
CAS No. |
23808-47-1 |
---|---|
Molecular Formula |
C22H22O3S |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3,3-diphenylpropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H22O3S/c1-18-12-14-21(15-13-18)26(23,24)25-17-16-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3 |
InChI Key |
NENUCJVGUPDXPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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